

(+/-)-Dihydrocarvyl acetate chemical structure and isomers

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Compound of Interest

Compound Name: *Dihydrocarvyl acetate, (+/-)-*

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An In-depth Technical Guide to (+/-)-Dihydrocarvyl Acetate: Chemical Structure and Isomers

Introduction

(+/-)-Dihydrocarvyl acetate is a p-menthane monoterpenoid, a class of organic compounds prevalent in the essential oils of various plants, including spearmint (*Mentha spp.*)[1][2]. As a versatile compound, it is widely utilized in the flavor and fragrance industry for its sweet, floral, and slightly minty aroma[2][3][4][5]. Its applications extend to cosmetics, aromatherapy, and as an intermediate in the synthesis of pharmaceuticals[4][5]. The designation "(+/-)" indicates that it is a racemic mixture, composed of multiple stereoisomers. Understanding the distinct chemical structures and properties of these isomers is crucial for researchers and professionals in drug development and chemical synthesis.

This technical guide provides a comprehensive overview of the chemical structure of dihydrocarvyl acetate and its isomers, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Chemical Structure and Isomerism

The molecular formula for dihydrocarvyl acetate is $C_{12}H_{20}O_2$ [4][6][7][8][9][10][11][12], with a molecular weight of approximately 196.29 g/mol [4][6][7][8][12][13]. The structure is based on a p-menthane backbone, which is a cyclohexane ring substituted with a methyl group and an isopropenyl group[14]. The presence of multiple chiral centers in the cyclohexane ring gives

rise to several stereoisomers. The primary isomers are differentiated by the relative stereochemistry of the methyl, isopropenyl, and acetate functional groups.

The four principal diastereomers are:

- Dihydrocarvyl acetate
- Neodihydrocarvyl acetate
- Isodihydrocarvyl acetate
- Neoisodihydrocarvyl acetate

Each of these diastereomers exists as a pair of enantiomers (+ and -). For instance, the IUPAC name for one specific enantiomer is [(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate[15].

Isomers of Dihydrocarvyl Acetate

Dihydrocarvyl Acetate	Neodihydrocarvyl Acetate	Isodihydrocarvyl Acetate	Neoisodihydrocarvyl Acetate
img1	img2	img3	img4

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Caption: Chemical structures of the four main diastereomers of dihydrocarvyl acetate.

Physicochemical Properties

The physicochemical properties of dihydrocarvyl acetate can vary depending on the specific isomeric composition. The data presented below is for mixtures of isomers, as commonly supplied.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₀ O ₂	[4]
Molecular Weight	196.29 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[3][4]
Boiling Point	232-234 °C	[4]
Density	0.947 g/mL at 20 °C	
Refractive Index	n _{20/D} 1.458 - 1.463	[4]
Flash Point	90 °C (194 °F) - closed cup	[16]
Odor	Sweet, floral, rose-like, with minty and fruity notes	[3][4][16]
Taste	Floral, vegetative, and minty with rose nuances at 25 ppm	[2]

Experimental Protocols

Enantioselective Synthesis of (-)-Dihydrocarvyl Acetate

A two-step chemoenzymatic process can be employed for the enantioselective synthesis of (-)-dihydrocarvyl acetate, starting from (R)-carvone. This method ensures high enantiopurity and good yields[1].

Step 1: Biocatalytic Reduction of (R)-Carvone to (-)-Dihydrocarveol This step utilizes a two-enzyme cascade reaction for stereodivergent synthesis[1].

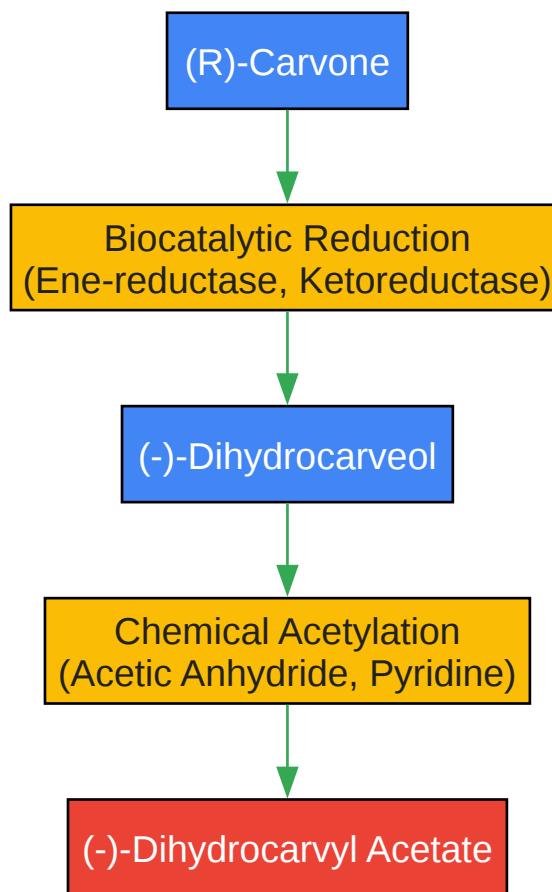
- Materials: (R)-Carvone, Ene-reductase (e.g., OYE1-W116A), Ketoreductase, Isopropanol (co-substrate), Ethyl acetate, Brine, Anhydrous sodium sulfate.
- Procedure:
 - Prepare a reaction mixture containing the ene-reductase and ketoreductase enzymes.
 - Add isopropanol as a co-substrate for cofactor regeneration.

- Introduce (R)-Carvone to the reaction mixture.
- Stir the mixture at a controlled temperature (e.g., 30 °C).
- Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Upon completion, perform an extraction with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain pure (-)-dihydrocarveol[1].

Step 2: Chemical Acetylation of (-)-Dihydrocarveol This is a standard procedure for the acetylation of a secondary alcohol[1].

- Materials: (-)-Dihydrocarveol, Acetic anhydride, Pyridine, Anhydrous dichloromethane (DCM), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
- Procedure:
 - In a round-bottom flask under an inert atmosphere, dissolve (-)-dihydrocarveol in anhydrous DCM.
 - Cool the solution in an ice bath and add pyridine, followed by the slow addition of acetic anhydride.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC.
 - Quench the reaction by the slow addition of 1 M HCl.
 - Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-dihydrocarvyl acetate.
- If necessary, further purify the product by vacuum distillation or silica gel chromatography[1].



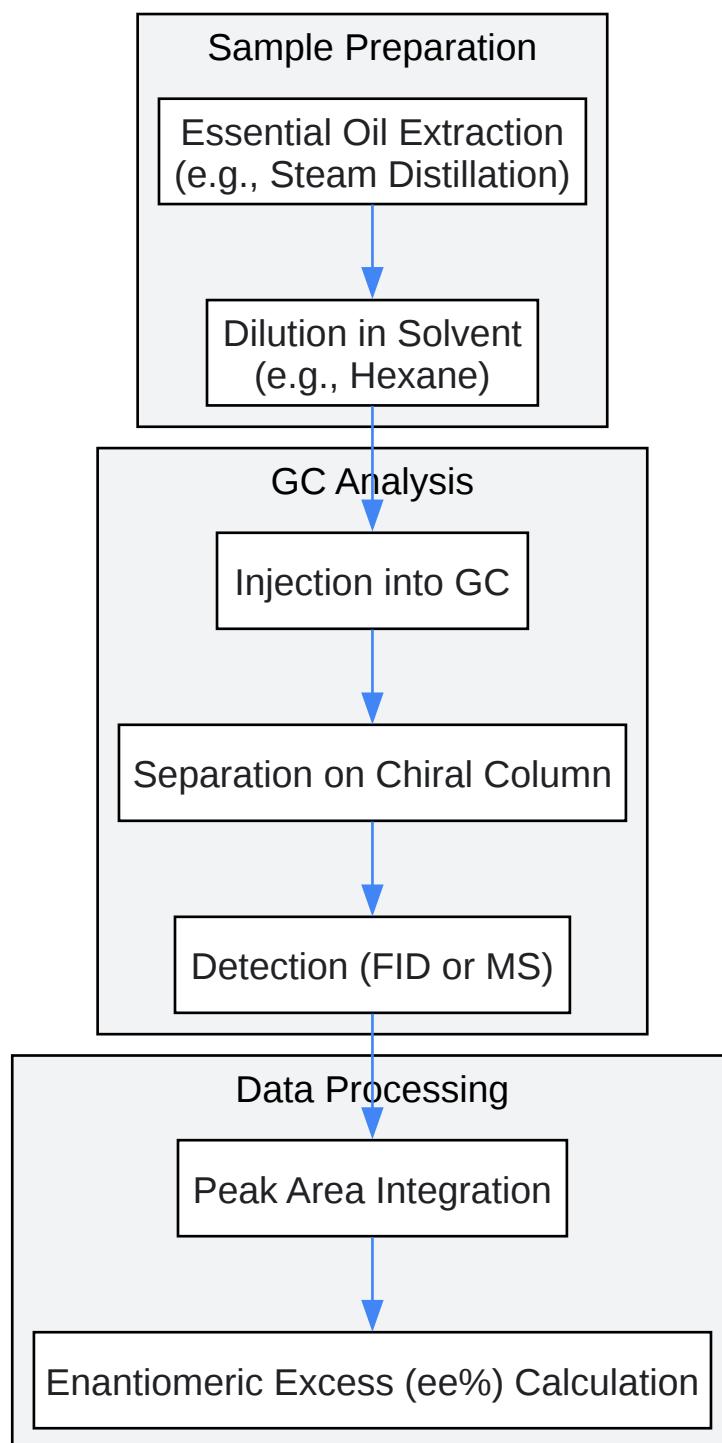
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Caption: Workflow for the enantioselective synthesis of (-)-dihydrocarvyl acetate.

Analysis of Enantiomeric Excess by Gas Chromatography

Enantioselective gas chromatography (GC) is the standard method for determining the enantiomeric excess of chiral compounds like dihydrocarvyl acetate in complex mixtures such as essential oils[17].

- Objective: To separate and quantify the individual enantiomers of dihydrocarvyl acetate.
- Principle: A chiral stationary phase within the GC column interacts differently with each enantiomer, leading to different retention times and thus, separation[17].
- Methodology:
 - Sample Preparation: Extract the essential oil from the plant material (e.g., via steam distillation). Dilute the oil in a suitable solvent like hexane or dichloromethane to a concentration appropriate for GC analysis[17].
 - Gas Chromatography:
 - Injection: Inject the diluted sample into a gas chromatograph.
 - Column: Use a capillary column with a chiral stationary phase, typically based on modified cyclodextrins for terpene derivative separation[17].
 - Oven Program: Employ a temperature gradient to ensure optimal separation. A typical program might start at 60°C, hold for several minutes, and then ramp up to 220-240°C at a rate of 3-5°C/min[17].
 - Detection: Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) to detect the separated enantiomers as they elute from the column[17].
 - Data Analysis:
 - Record the chromatogram using a chromatography data system.
 - Integrate the peak areas corresponding to each enantiomer.
 - Calculate the enantiomeric excess (ee%) using the formula: $ee\% = [|Area_1 - Area_2| / (Area_1 + Area_2)] * 100$.



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Caption: General workflow for enantiomeric excess analysis of dihydrocarvyl acetate.

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